Advanced Chemical Profiling and Synthetic Methodologies of (R)-Thiomorpholine-3-carboxylic Acid Hydrochloride
Advanced Chemical Profiling and Synthetic Methodologies of (R)-Thiomorpholine-3-carboxylic Acid Hydrochloride
Executive Summary
(R)-Thiomorpholine-3-carboxylic acid hydrochloride (CAS: 67362-31-6) is a highly specialized, conformationally restricted chiral building block utilized predominantly in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs)[1]. Featuring a unique sulfur-containing six-membered heterocyclic ring, this compound acts as a proline surrogate. It offers distinct pharmacokinetic advantages in modern drug discovery, particularly in modulating lipophilicity and enhancing the metabolic stability of drug candidates targeting neurological disorders[2].
This technical whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality, and field-proven synthetic methodologies required for its successful integration into complex molecular architectures.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of (R)-thiomorpholine-3-carboxylic acid hydrochloride is critical for predicting its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and structural properties of the compound[1][3]:
| Property | Value / Description |
| IUPAC Name | (3R)-thiomorpholine-3-carboxylic acid hydrochloride |
| CAS Number | 67362-31-6 |
| Molecular Formula | C5H10ClNO2S |
| Molecular Weight | 183.66 g/mol |
| PubChem CID | 73554413 |
| SMILES | O=C(O)[C@@H]1CSCCN1.[H]Cl |
| Purity Standard | Typically ≥ 95% to 97% |
| Form | Solid (Hydrochloride Salt) |
Structural Causality (The "Why")
The thiomorpholine ring introduces a unique interplay of steric restriction and electronic distribution. Unlike its oxygen analog (morpholine) or carbon analog (piperidine), the sulfur atom in thiomorpholine is highly polarizable. This polarizability significantly enhances lipid membrane permeability, a critical factor for compounds designed to cross the blood-brain barrier (BBB)[4].
Furthermore, the compound is commercially supplied as a hydrochloride salt . This is not a random manufacturing artifact; the HCl salt is intentionally formed to stabilize the secondary amine, preventing auto-catalytic degradation and oxidative dimerization during long-term storage, thereby extending the reagent's shelf life.
Mechanistic Insights into Reactivity & Stability
As an application scientist, I must emphasize that handling thioether-containing amino acids requires specific strategic foresight. The sulfur atom is a potent nucleophile and is highly susceptible to oxidation (forming sulfoxides or sulfones) and alkylation during harsh acidic treatments[5].
When integrating this building block into larger molecular architectures, the synthetic environment must be strictly controlled. The proximity of the electron-rich thioether to the carboxylic acid alters the pKa of the secondary amine, making it a sterically hindered and electronically deactivated nucleophile during amide bond formation.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
When incorporating (R)-thiomorpholine-3-carboxylic acid into a peptide sequence, standard SPPS protocols will fail if the physicochemical nuances of the HCl salt and the thioether are ignored. The following is a self-validating, step-by-step methodology designed to ensure high coupling efficiency and prevent side reactions.
Step-by-Step Methodology
Step 1: Resin Preparation & Deprotection
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Action: Swell the Fmoc-protected Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 x 10 mins).
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Validation: Wash thoroughly with DMF to remove residual piperidine.
Step 2: HCl Neutralization & Activation (Critical Step)
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Action: Because the building block is an HCl salt, you must add an additional equivalent of N,N-Diisopropylethylamine (DIPEA) to the coupling mixture.
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Causality: Failing to neutralize the HCl salt will consume the basic coupling additives, stalling the formation of the active ester. Use HATU/DIPEA (1:2 ratio, plus the extra equivalent for neutralization) to optimally activate the sterically hindered carboxylic acid.
Step 3: Coupling & Validation
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Action: Add the activated (R)-thiomorpholine-3-carboxylic acid to the resin and agitate for 2 hours at room temperature.
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Validation Logic: Do NOT use the standard Kaiser test to monitor the subsequent coupling onto this residue. The thiomorpholine ring contains a secondary amine. The Kaiser test only detects primary amines, leading to false negatives. Instead, validate coupling completion using the Chloranil test , which produces a distinct color change specifically for secondary amines.
Step 4: Cleavage & Scavenging
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Action: Cleave the peptide from the resin using a specialized Trifluoroacetic Acid (TFA) cocktail: TFA / 1,2-ethanedithiol (EDT) / Triisopropylsilane (TIS) / H2O (92.5 : 2.5 : 2.5 : 2.5).
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Causality: The thioether is highly vulnerable to alkylation by tert-butyl cations generated from protecting groups during global deprotection. A standard TFA/Water cleavage will ruin the yield. EDT acts as a sacrificial nucleophile, preserving the integrity of the thiomorpholine ring[5].
Workflow Visualization
Workflow for the solid-phase synthesis of peptidomimetics incorporating (R)-Thiomorpholine-3-COOH.
Biological & Pharmaceutical Applications
In rational drug design, replacing a standard proline residue with (R)-thiomorpholine-3-carboxylic acid restricts the phi/psi dihedral angles of the peptide backbone, forcing a bioactive beta-turn conformation. This structural rigidity enhances receptor binding affinity by pre-organizing the molecule into its active conformation[6].
Furthermore, the lipophilic nature of the sulfur atom significantly enhances the molecule's ability to partition across biological membranes. This makes it an indispensable scaffold for neuro-pharmaceuticals, where crossing the blood-brain barrier is the primary pharmacokinetic hurdle[2][4]. The compound is also widely utilized to improve metabolic stability against proteolytic degradation, extending the half-life of peptide-based therapeutics.
References
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Title: (R)-Thiomorpholine-3-carboxylic acid hydrochloride Source: PubChem, National Institutes of Health URL: [Link]
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Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives Source: ACS Combinatorial Science URL: [Link]
Sources
- 1. (R)-Thiomorpholine-3-carboxylic acid hydrochloride 95% | CAS: 67362-31-6 | AChemBlock [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-Thiomorpholine-3-carboxylic acid hydrochloride | C5H10ClNO2S | CID 73554413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
